Welcome to the BenchChem Online Store!
molecular formula C19H24O6 B8533045 Bisphenol-a diacetate

Bisphenol-a diacetate

Cat. No. B8533045
M. Wt: 348.4 g/mol
InChI Key: AREMQPPGVQNRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05034502

Procedure details

22.8 g of bisphenol A and 25.5 g of acetic anhydride were introduced into a 150 ml three-necked flask provided with a reflux condenser and a stirrer, and stirred under heating at 140° C. for 7 hours. Then, the obtained reaction product was transferred to a 150 ml flask, and the acetic acid and acetic anhydride therein were removed by heating the mixture to 100° C. under reduced pressure of 10 Torr to obtain 31.1 g of bisphenol A diacetate.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[C:18]([O:21]C(=O)C)(=[O:20])[CH3:19]>>[C:18]([OH:21])(=[O:20])[CH3:19].[C:18]([OH:21])(=[O:20])[CH3:19].[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Name
Quantity
25.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
provided with a reflux condenser and a stirrer
CUSTOM
Type
CUSTOM
Details
Then, the obtained reaction product
CUSTOM
Type
CUSTOM
Details
was transferred to a 150 ml flask
CUSTOM
Type
CUSTOM
Details
the acetic acid and acetic anhydride therein were removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating the mixture to 100° C. under reduced pressure of 10 Torr

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)O.C(C)(=O)O.OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 31.1 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.